molecular formula C13H16IN5O6S B12291630 Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate

Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate

Cat. No.: B12291630
M. Wt: 497.27 g/mol
InChI Key: AOEZCARYRQRCNJ-UHFFFAOYSA-N
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Description

Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate is a complex organic compound with a unique structure that includes a triazine ring, a sulfonyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The iodobenzoate moiety can also play a role in these interactions, potentially enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate lies in its iodobenzoate moiety, which can confer distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The presence of iodine can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H16IN5O6S

Molecular Weight

497.27 g/mol

IUPAC Name

methyl 4-iodo-2-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C13H16IN5O6S/c1-6-15-11(17-12(21)16-6)18-13(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)25-2/h3-6,11,15H,1-2H3,(H2,16,17,21)(H2,18,19,22)

InChI Key

AOEZCARYRQRCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1NC(NC(=O)N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC

Origin of Product

United States

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